molecular formula C7H12N4 B11268236 2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine

2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine

Cat. No.: B11268236
M. Wt: 152.20 g/mol
InChI Key: DLVUEWDMHXYYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine is a chemical compound with the molecular formula C7H13N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyclopropyl-1H-1,2,4-triazol-3-YL)ethan-1-amine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and reactivity compared to other triazole derivatives .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine

InChI

InChI=1S/C7H12N4/c8-4-3-6-9-7(11-10-6)5-1-2-5/h5H,1-4,8H2,(H,9,10,11)

InChI Key

DLVUEWDMHXYYAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=N2)CCN

Origin of Product

United States

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